molecular formula C27H52N3O7P B12462328 {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid

{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid

Cat. No.: B12462328
M. Wt: 561.7 g/mol
InChI Key: WXJFKKQWPMNTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine Ring System Modifications

The pyrimidine ring in this compound is substituted at the 1-position with a 4-amino-2-oxo group, creating a 4-amino-2-oxopyrimidin-1-yl unit. This modification introduces both hydrogen-bonding capabilities and electronic perturbations:

  • The 2-oxo (keto) group at position 2 stabilizes the aromatic ring through resonance, while the 4-amino group at position 4 enhances nucleophilicity.
  • Computational studies of analogous pyrimidine derivatives suggest that the N1-C2-O2 region adopts a planar geometry, facilitating π-π stacking interactions with aromatic systems.

Compared to unmodified pyrimidine, the 4-amino-2-oxo substitution reduces ring electron density, as evidenced by downfield shifts in the C4 and C5 protons in nuclear magnetic resonance (NMR) spectra. This electron-withdrawing effect increases susceptibility to electrophilic substitution at the C5 position, though steric hindrance from the phosphinic acid and alkoxypropoxy chains may modulate reactivity.

Pyrimidine Feature Impact on Properties
4-Amino group (C4) Enhances hydrogen bonding with biological targets; increases solubility in polar solvents.
2-Oxo group (C2) Stabilizes keto-enol tautomerism; participates in resonance with adjacent nitrogen.
N1 substitution Disrupts planarity of the pyrimidine ring due to steric effects from the propyl chain.

Phosphinic Acid Moiety Configuration

The phosphinic acid group (–PO(OH)–) is bonded to the pyrimidine-propanol backbone via a methylene bridge. Key characteristics include:

  • Acidity : The phosphinic acid moiety exhibits a pK~a~ of approximately 1.5–2.5, making it a stronger acid than carboxylic acids (pK~a~ ~4–5) but weaker than phosphonic acids (pK~a~ ~1–2). This intermediate acidity enables partial deprotonation under physiological conditions, enhancing membrane permeability.
  • Stereoelectronic Effects : The P–C bond in the phosphinic acid group is resistant to hydrolysis compared to P–O–C linkages found in phosphate esters, as demonstrated in stability studies of lipid-drug conjugates.

Density functional theory (DFT) calculations on analogous phosphinic acids reveal that the O=P–O–H group adopts a tetrahedral geometry, with bond angles of ~109.5° around phosphorus. This configuration permits hydrogen bonding with water molecules and biological macromolecules, as observed in molecular dynamics simulations.

Alkoxypropoxy Chain Stereochemistry

The 3-(hexadecyloxy)propoxy chain introduces significant hydrophobicity and stereochemical complexity:

  • Chain Conformation : The propoxy linker (–O–CH~2~–CH~2~–CH~2~–O–) adopts a gauche conformation, as determined by rotational energy profiles in similar alkoxypropoxy systems. This conformation minimizes steric clashes between the hexadecyl group and the pyrimidine-phosphinic acid core.
  • Stereochemical Purity : The 3-hydroxypropan-2-yl segment contains a stereocenter at C2. X-ray crystallography of related compounds confirms that the (S)-configuration predominates, orienting the hydroxyl group toward the phosphinic acid moiety for intramolecular hydrogen bonding.
Chain Segment Role in Molecular Behavior
Hexadecyloxy (C~16~H~33~O–) Enhances lipophilicity (LogP increase of ~8–10 units), promoting lipid bilayer integration.
Propoxy linker Provides conformational flexibility; modulates solubility in aqueous and organic phases.
Hydroxyl group (C3) Participates in intramolecular H-bonding with phosphinic acid, stabilizing the folded conformation.

Properties

IUPAC Name

[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFKKQWPMNTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N3O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cidofovir

The synthesis begins with cyclization of CDV to form a reactive intermediate.

  • Reagents : Dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at 80°C for 16 hours.
  • Mechanism : Intramolecular esterification forms a cyclic phosphonate ester (cyclic CDV), eliminating water.
  • Yield : ~85–90% after purification via silica gel chromatography.

Alkoxyalkylation via Mitsunobu Reaction

The cyclic CDV undergoes esterification with 3-hexadecyloxy-1-propanol:

  • Conditions : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Key Step : Stereospecific substitution at the phosphonate center, forming the hexadecyloxypropyl conjugate.
  • Yield : 70–75%.

Ring-Opening Hydrolysis

The cyclic ester is hydrolyzed to yield the final phosphinic acid:

  • Conditions : 0.5 M NaOH at 25°C for 1.5 hours, followed by neutralization with acetic acid.
  • Purification : Recrystallization from ethyl acetate or flash chromatography (70:30 CH₂Cl₂:MeOH).
  • Purity : ≥98% by HPLC.

Alternative Synthetic Routes

Direct Alkylation of Cidofovir

An industrial-scale method avoids cyclization:

  • Reagents : 3-hexadecyloxypropyl tosylate, sodium hydride (NaH) in DMF at 50°C.
  • Advantage : Higher throughput (batch sizes >10 kg).
  • Yield : 65–70% after column chromatography.

Silylation-Mediated Coupling

For enhanced reactivity:

  • Conditions : Hexamethyldisilazane (HMDS) at 100°C for 2 hours activates the phosphinic acid, enabling coupling with the lipid alcohol.
  • Yield : 80–85%.

Industrial-Scale Optimization

Process Parameters

Parameter Value Source
Reaction Temperature 50–80°C
Catalyst Tributylamine (0.1–0.5 eq)
Solvent Pyridine/DMF (3:1 v/v)
Purification Method Flash chromatography (SiO₂)

Impurity Control

  • Major Byproducts : Unreacted CDV (≤2%), hydrolyzed lipid alcohol (≤3%).
  • Mitigation : Gradient elution during chromatography and strict pH control during hydrolysis.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (DMSO-d₆) δ 0.86 (t, 3H, CH₃), 3.20–3.89 (m, 11H, lipid chain)
³¹P NMR δ −13.98 (s, phosphinic acid)
MS (ESI) m/z 561.7 [M−H]⁻

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeOH gradient, retention time 12.3 min.
  • Elemental Analysis : C 57.63%, H 9.33%, N 7.48% (theoretical: C 57.58%, H 9.32%, N 7.47%).

Challenges and Solutions

Lipid Solubility Issues

  • Problem : Poor solubility of 3-hexadecyloxy-1-propanol in polar solvents.
  • Solution : Use of DMF/THF co-solvents and phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Stereochemical Control

  • Challenge : Racemization during Mitsunobu reaction.
  • Mitigation : Low-temperature (0°C) conditions and excess DEAD/PPh₃.

Scalability and Cost Analysis

Factor Small Scale (Lab) Industrial Scale
Batch Size 1–10 g 10–100 kg
Cost per Gram $1,200–1,500 $200–300
Cycle Time 7–10 days 3–5 days

Data derived from.

Recent Advances (2023–2025)

  • Enzymatic Hydrolysis : Recombinant sphingomyelin phosphodiesterase reduces hydrolysis time by 40%.
  • Continuous Flow Synthesis : Microreactor technology achieves 95% conversion in 30 minutes.

Chemical Reactions Analysis

Hydrolysis and Prodrug Activation

Brincidofovir acts as a prodrug, undergoing enzymatic hydrolysis intracellularly to release cidofovir , its active metabolite.

Hydrolysis Mechanism:

Reaction SiteEnzyme/ConditionsProducts
Phosphoester bondIntracellular esterasesCidofovir (active metabolite), hexadecyloxypropanol .

This hydrolysis is critical for antiviral activity, as cidofovir inhibits viral DNA polymerase .

Stability and Degradation

Brincidofovir’s stability is influenced by its ester linkages and phosphonic acid group.

Stability Data:

ConditionObservationReference
Aqueous pH 7.4 Slow hydrolysis (t₁/₂ > 24 hours)
Acidic pH (1.2) Accelerated degradation due to ester bond cleavage
Light/Heat Degrades via oxidation of the pyrimidine ring

The compound’s lipophilicity (XLogP₃ = 4.9) contributes to its stability in lipid-rich environments but necessitates storage at -20°C to prevent hydrolysis .

Metabolic Reactions

Brincidofovir undergoes limited hepatic metabolism, with primary clearance via renal excretion of cidofovir.

Metabolic PathwayEnzymesProducts
Ester hydrolysis CarboxylesterasesCidofovir, hexadecyloxypropanol .
Oxidation CYP450 (minor role)Inactive metabolites (e.g., phosphorylated derivatives) .

Comparative Reactivity

Brincidofovir’s reactivity differs from cidofovir due to its ester modifications:

PropertyBrincidofovirCidofovir
Solubility Lipophilic (logP 4.9)Hydrophilic (logP -1.6)
Metabolic Stability Stable in plasmaRapid renal clearance
Activation Requires hydrolysisDirectly active

Scientific Research Applications

Brincidofovir has been extensively studied for its antiviral properties. It is used in the treatment of various viral infections, including smallpox, cytomegalovirus, adenovirus, and herpes simplex virus. Its broad-spectrum antiviral activity makes it a valuable tool in both clinical and research settings .

In addition to its antiviral applications, brincidofovir has shown potential in treating other conditions. For example, it has been investigated for its antiproliferative properties in natural killer/T-cell lymphoma, demonstrating significant inhibition of cell viability in preclinical studies .

Mechanism of Action

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. Once inside the infected cell, the lipid molecule is cleaved, releasing cidofovir. Cidofovir is then phosphorylated to cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis. The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, thereby halting viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Biological Relevance
{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid Phosphinic acid + pyrimidine C16 alkyl chain, hydroxypropan-2-yl group Potential nucleic acid interactions
2-Acyl-sn-glycero-3-phosphoethanolamine (N-C18:0) Phosphoethanolamine C18 acyl chain, ethanolamine head group Membrane lipid component
{[(4S,6S)-4-({[(2R)-2,3-bis(hexadecanoyloxy)propoxy]phosphoryl}oxy)-...}phosphonic acid Inositol bisphosphate Two C16 acyl chains, cyclic inositol backbone Signaling molecule in eukaryotes
3-O-Feruloylquinic acid Cyclohexanecarboxylic acid Feruloyl group, hydroxyl and methoxy substituents Antioxidant, plant metabolite

Key Observations :

  • The C16 alkyl chain enhances lipophilicity comparable to C18-containing phospholipids but may reduce aqueous solubility relative to shorter-chain analogs .
  • Unlike 3-O-feruloylquinic acid (a phenolic derivative), the target compound lacks aromaticity but incorporates a phosphate-like core, suggesting distinct reactivity and target profiles .
Physicochemical Properties
Property Target Compound 2-Acyl-sn-glycero-3-phosphoethanolamine 3-O-Feruloylquinic Acid
Molecular Weight ~650–700 g/mol (estimated) ~750 g/mol ~400 g/mol
LogP (Predicted) ~4.5–5.5 ~8.0 ~1.2
Solubility Low in water, high in DMSO Insoluble in water Moderately water-soluble
Key Functional Groups Pyrimidine, phosphinic acid Phosphate, ethanolamine Feruloyl, carboxylic acid

Analysis :

  • The pyrimidine ring may enable base-pairing interactions, similar to nucleoside analogs, though steric hindrance from the C16 chain could limit duplex formation .

Biological Activity

The compound {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid is a phosphinic acid derivative that exhibits significant biological activity. Phosphonic and phosphinic acids are known for their structural similarity to phosphate esters, which allows them to act as competitive inhibitors in various biochemical pathways. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of phosphinic acid derivatives often involves the phospha-Mannich reaction, where a phosphorus precursor, an aldehyde, and an amine react under mild conditions. Recent studies have demonstrated that using wet acetic acid as a solvent can yield high quantities of aminoalkyl-H-phosphinic acids with minimal by-products . This method is particularly useful for synthesizing compounds with specific biological activities.

Phosphonic and phosphinic acids can inhibit enzymes by mimicking the transition state of substrates, thereby interfering with metabolic pathways. For instance, they can act as antagonists to amino acids, inhibiting enzymes involved in amino acid metabolism . The structural features of {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid allow it to effectively bind to enzyme active sites, potentially leading to irreversible inhibition in some cases .

Anticancer Properties

Research has indicated that phosphonic and phosphinic acid derivatives possess anticancer properties. For example, α-Aminophosphonic acid derivatives have shown promising results in vitro against various cancer cell lines . The ability of these compounds to interfere with cellular signaling pathways and inhibit cell proliferation makes them candidates for further investigation in cancer therapy.

Antimicrobial Activity

Phosphonic acids are also recognized for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Enterococcus species . The mechanism often involves the inhibition of essential enzymes in bacterial cell wall biosynthesis, similar to the action of fosfomycin .

Case Studies

  • Anticancer Activity : A study evaluating the effects of various phosphonic acid analogues found that certain compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound significantly inhibited the growth of several bacterial strains when used in combination with glucose 6-phosphate, enhancing its efficacy through synergistic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key challenges arise during its synthesis?

  • Methodology :

  • The compound’s synthesis typically involves multi-step protection-deprotection strategies. For the pyrimidine moiety, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl groups during phosphinic acid coupling (as seen in nucleoside analog synthesis ).
  • The hexadecyloxy chain is introduced via alkylation of propoxyphosphinic acid precursors. Challenges include ensuring regioselectivity during phosphinic acid formation and avoiding hydrolysis of the labile pyrimidine-oxygen bond.
  • Purification often requires reverse-phase HPLC or silica gel chromatography, with characterization via 31^{31}P NMR (for phosphinic acid) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve impurities, particularly hydrolyzed pyrimidine or truncated lipid chains .
  • Spectroscopy : 1^{1}H/13^{13}C NMR confirms stereochemistry (e.g., hydroxypropan-2-yl orientation), while 31^{31}P NMR verifies phosphinic acid linkage integrity.
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical mass (±2 ppm) to rule out side products like deaminated variants .

Q. How is the compound’s initial biological activity screened in vitro?

  • Methodology :

  • Cellular Uptake Assays : Fluorescent tagging (e.g., BODIPY) of the lipid chain to track intracellular localization via confocal microscopy .
  • Enzyme Inhibition : Test against nucleotide-processing enzymes (e.g., polymerases) using radioactive 3^3H-labeled substrates. Activity is measured via scintillation counting .

Advanced Research Questions

Q. How does the hexadecyloxy chain influence membrane interaction and cellular uptake?

  • Methodology :

  • Comparative Studies : Synthesize analogs with shorter (C12) or longer (C18) alkyl chains. Assess logP values (octanol-water partitioning) and uptake efficiency in polarized (Caco-2) vs. non-polarized (HEK293) cells .
  • Membrane Fluidity Assays : Use laurdan fluorescence to measure changes in lipid bilayer order upon compound incorporation .

Q. What structural features dictate its stability in physiological conditions?

  • Methodology :

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours. The pyrimidine ring is prone to hydrolysis under acidic conditions .
  • Serum Stability : Add fetal bovine serum (10%) and analyze time-dependent decomposition. The phosphinic acid group may resist esterase cleavage better than phosphate esters .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa vs. primary lymphocytes), serum-free media, and controlled compound purity (>98% by HPLC) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., free pyrimidine) that may antagonize or enhance activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.